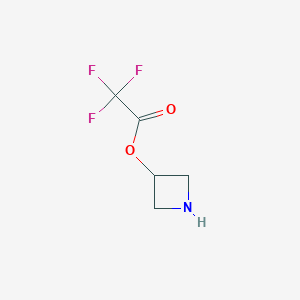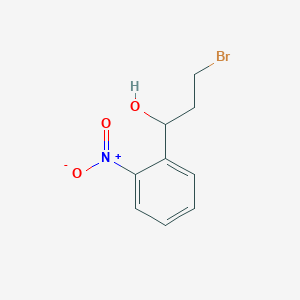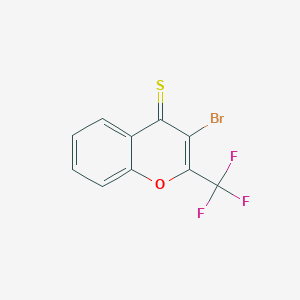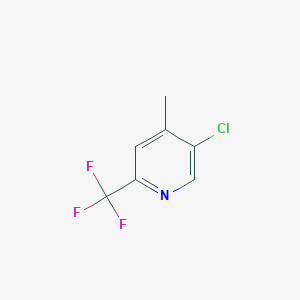![molecular formula C18H17N3 B12452172 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, which includes a 3-methylphenyl group, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a classical reaction used to construct quinoline derivatives. This method typically involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts .
Another approach is the multicomponent synthesis, which allows for the construction of the pyrroloquinoline core by reacting multiple starting materials in a single reaction vessel. This method often employs transition metal catalysts or green chemistry techniques to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, scalability, and safety. This method can be optimized to achieve high yields and purity of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted pyrroloquinolines, each with unique chemical and biological properties .
Applications De Recherche Scientifique
1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine include:
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine: A structurally related compound with a phenyl group instead of a 3-methylphenyl group.
1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine: Another analog with a 4-methylphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C18H17N3 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c1-12-5-4-6-13(11-12)21-10-9-15-17(19)14-7-2-3-8-16(14)20-18(15)21/h2-8,11H,9-10H2,1H3,(H2,19,20) |
Clé InChI |
TWKBMFXNTDXITI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCC3=C(C4=CC=CC=C4N=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452103.png)
![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)
![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)

![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)

![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)


